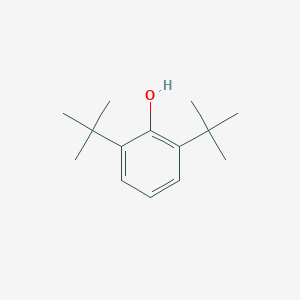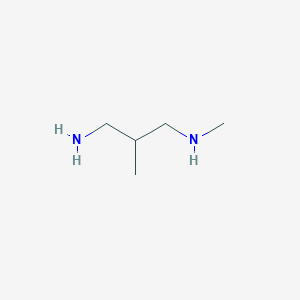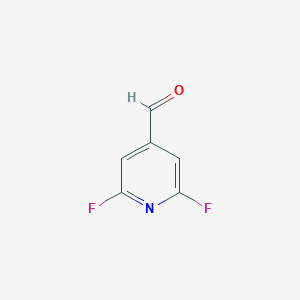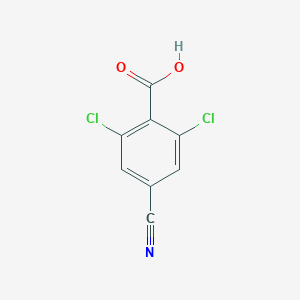
Butyraldoxime
Descripción general
Descripción
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber.
Aplicaciones Científicas De Investigación
Industria Química
Butyraldoxime es un compuesto químico utilizado en diversas industrias. Es un agente trifluorometilantes electrófilo altamente reactivo .
Reacción de la Aldoxima Deshidratasa
This compound se utiliza como sustrato en el mecanismo de reacción de la aldoxima deshidratasa . Esta enzima cataliza la deshidratación de aldoximas alifáticas a los nitrilos correspondientes . La reacción es única e intrigante debido a las siguientes razones :
Producción Industrial de Nitrilos
La reacción de la aldoxima deshidratasa no solo es académicamente interesante, sino que también se espera que sea aplicable a la producción práctica de nitrilos . Ocurre en condiciones suaves, en contraste con la deshidratación química de aldoximas en condiciones severas .
Investigación sobre Intermediarios de Reacción
This compound se utiliza en el estudio de los intermediarios de reacción en el ciclo catalítico de la aldoxima deshidratasa . Se ha detectado un intermedio de reacción inicial, cuya estructura de coordinación de hemo fue sugestiva de Fe(II)– N(OH) CH–R, utilizando this compound como sustrato .
Posible Sustituto en el Proceso PUREX
This compound se está estudiando como un posible sustituto de la hidracina en el proceso de extracción de plutonio-uranio (PUREX) . Este proceso es una técnica utilizada para recuperar uranio y plutonio del combustible nuclear gastado
Safety and Hazards
Mecanismo De Acción
Target of Action
Butyraldoxime primarily targets the enzyme Aldoxime Dehydratase (OxdRE) . This enzyme is involved in the dehydration of aldoximes to their corresponding nitriles . The organic substrate, in this case, this compound, is directly bound to the heme iron in OxdRE .
Mode of Action
The interaction of this compound with its target, Aldoxime Dehydratase, is unique. Unlike other heme enzymes, the organic substrate (this compound) is directly bound to the heme iron in OxdRE . This direct binding facilitates the catalytic activity of the enzyme, leading to the transformation of aldoximes to nitriles .
Biochemical Pathways
It is known that this compound plays a role in the metabolism of aldoximes, catalyzing their transformation into nitriles . This process is part of larger biochemical pathways involving nitrogen metabolism and the breakdown of organic compounds.
Pharmacokinetics
The principles of pharmacokinetics suggest that these properties would significantly impact the bioavailability of this compound
Result of Action
The primary result of this compound’s action is the transformation of aldoximes to nitriles . This reaction is facilitated by the enzyme Aldoxime Dehydratase, to which this compound binds directly . Additionally, this compound has been found to inhibit hepatic alcohol dehydrogenase, interfering with the metabolism of acetaldehyde derived from ethanol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is highly explosive during vacuum distillation and is incompatible with oxidizing materials and metallic impurities . . These factors can significantly impact the action and effectiveness of this compound in different environments.
Análisis Bioquímico
Biochemical Properties
Butyraldoxime is known to interact with several enzymes and proteins. One of the key interactions is with the enzyme aldehyde dehydrogenase (AIDH). It has been found that this compound does not inhibit purified AIDH in vitro, suggesting that a metabolite of this compound is the actual inhibitor of this enzyme .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with AIDH. By inhibiting this enzyme, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450, which is dependent on NADPH and molecular oxygen. This leads to the production of an active metabolite that inhibits AIDH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that pretreatment with substrates and/or inhibitors of cytochrome P450 can block the this compound-induced rise in blood acetaldehyde .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the enzyme cytochrome P450. It is metabolized to an active metabolite that inhibits AIDH .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Butyraldoxime can be achieved through the reaction between butyraldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "Butyraldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water to form a solution.", "Add sodium hydroxide to the solution to create a basic environment.", "Mix butyraldehyde and ethanol in a separate container.", "Slowly add the hydroxylamine hydrochloride solution to the butyraldehyde and ethanol mixture while stirring.", "Heat the mixture to 50-60°C and continue stirring for 2-3 hours.", "Allow the mixture to cool and then filter the resulting solid.", "Wash the solid with cold ethanol and dry it to obtain Butyraldoxime." ] } | |
Número CAS |
110-69-0 |
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
(NZ)-N-butylidenehydroxylamine |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |
Clave InChI |
KGGVGTQEGGOZRN-PLNGDYQASA-N |
SMILES isomérico |
CCC/C=N\O |
SMILES |
CCCC=NO |
SMILES canónico |
CCCC=NO |
Punto de ebullición |
306 °F at 760 mmHg (NTP, 1992) |
Densidad |
0.923 (NTP, 1992) - Less dense than water; will float |
Punto de inflamación |
136 °F (NTP, 1992) |
melting_point |
-21.1 °F (NTP, 1992) |
| 110-69-0 | |
Descripción física |
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |
Pictogramas |
Acute Toxic; Irritant |
Solubilidad |
less than 1 mg/mL at 68 °F (NTP, 1992) |
Sinónimos |
butyraldoxime |
Densidad de vapor |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)
![Dibenzo[bc,kl]coronene](/img/structure/B90366.png)
